2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound is a triazolo[4,5-d]pyrimidine derivative featuring a 4-fluorophenoxy ethanone moiety and a piperazine linker. Its core structure combines a heterocyclic triazolo-pyrimidine system with a substituted phenyl group (3-methoxyphenyl) at position 3, which likely modulates its electronic and steric properties.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-19-4-2-3-17(13-19)31-23-21(27-28-31)22(25-15-26-23)30-11-9-29(10-12-30)20(32)14-34-18-7-5-16(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSVKTRNENXMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically begins with the preparation of intermediate compounds, involving nucleophilic aromatic substitution, cyclization, and condensation reactions under controlled conditions.
Step 1: : Nucleophilic substitution to introduce the fluorophenoxy group onto an aryl ring.
Step 2: : Formation of the triazolopyrimidine core through cyclization.
Step 3: : Coupling the intermediate with a piperazine derivative.
Step 4: : Final condensation with a methoxyphenyl substituent.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but emphasizes yield optimization and cost-effectiveness. This involves the use of continuous flow reactors, solvent recycling, and process intensification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes reactions characteristic of its functional groups:
| Reaction Type | Functional Group Involved | Description |
|---|---|---|
| Oxidation | Benzofuran ring | The benzofuran moiety can undergo oxidation, particularly at the furan oxygen, to form carboxylic acid derivatives. |
| Reduction | Triazolopyrimidine core | Reduction of the triazolopyrimidine ring may yield amine or dihydro derivatives. |
| Nucleophilic Substitution | Piperazine ring | The secondary amines in the piperazine moiety participate in alkylation or acylation reactions. |
| Electrophilic Aromatic Substitution | Benzofuran aromatic system | Halogenation or nitration can occur at activated positions on the benzofuran ring. |
Reagents and Reaction Conditions
Key reagents and optimized conditions for these reactions include:
Mechanistic Insights
-
Oxidation of Benzofuran :
The benzofuran ring undergoes oxidation via electrophilic attack on the electron-rich furan oxygen, leading to ring-opening and subsequent formation of a carboxylic acid group . -
Reduction of Triazolopyrimidine :
Catalytic hydrogenation selectively reduces the triazole ring’s double bonds, yielding dihydrotriazolopyrimidine derivatives. -
Piperazine Functionalization :
The piperazine nitrogen acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts or amides.
Major Reaction Products
Reaction pathways yield derivatives with modified pharmacological profiles:
Comparative Reactivity
The compound’s reactivity differs from simpler benzofuran or triazolopyrimidine derivatives due to steric and electronic effects from the 4-chlorophenyl group. For example:
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves a series of reactions including:
- Nucleophilic substitution to introduce the fluorophenoxy group.
- Cyclization to form the triazolopyrimidine core.
- Coupling with a piperazine derivative .
- Final condensation with a methoxyphenyl substituent.
These steps require careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
The applications of 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone span several fields:
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The triazolopyrimidine core is particularly noted for its potential as an antitumor agent due to its ability to inhibit specific kinases involved in cancer progression.
Biological Research
- Biological Target Interaction : The compound's ability to interact with various biological targets makes it a candidate for studying cellular processes. Its unique structure allows for exploration in enzyme inhibition studies and receptor binding assays.
Materials Science
- Functional Materials Development : The incorporation of this compound into polymer matrices could lead to the development of advanced materials with tailored properties for applications in electronics or photonics.
Case Studies and Findings
Several studies have explored the potential applications of similar compounds:
| Study | Findings |
|---|---|
| Jasiński et al. (2020) | Investigated polysubstituted pyrazoles for anticancer activity; identified key structural motifs enhancing efficacy against K562 cancer cells. |
| Šačkus et al. (2021) | Developed efficient synthetic routes for bioactive triazole derivatives; highlighted the importance of substituent positions on biological activity. |
| Silva et al. (2022) | Reviewed advances in triazole-based compounds; emphasized their role in drug discovery pipelines targeting various diseases. |
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyrimidine core, in particular, may interact with kinase enzymes, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several derivatives, differing primarily in substituent positions and functional groups. Key analogs include:
Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives
Key Observations :
- Substituent Position: The target compound’s 3-methoxyphenyl group (meta position) contrasts with analogs bearing para-substituted phenyl groups (e.g., 4-methoxy in ).
- Fluorine vs. Trifluoromethyl: The 4-fluorophenoxy group in the target compound offers moderate electronegativity, whereas the trifluoromethyl group in provides stronger electron-withdrawing effects and lipophilicity .
- Dual Methoxy Groups : The analog in incorporates two methoxy groups, which may enhance solubility but reduce membrane permeability compared to the target compound .
Bioactivity and Pharmacological Comparison
Table 2: Bioactivity Profiles of Selected Analogs
Insights :
- Structural-Activity Relationships (SAR) : The para-methoxy substituent in correlates with higher antiproliferative activity compared to the target compound’s meta-methoxy group, suggesting positional sensitivity in target binding .
- Lipophilicity and Bioavailability : The trifluoromethyl group in enhances membrane permeability but may reduce solubility, a trade-off absent in the target compound .
- Cluster Analysis : Hierarchical clustering (based on bioactivity profiles) groups the target compound with triazolo-pyrimidines but separates it from HDAC inhibitors like aglaithioduline, highlighting scaffold-specific effects .
Biological Activity
The compound 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone , with CAS number 920184-83-4 , is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly focusing on its anticancer and enzyme inhibitory effects.
- Molecular Formula : C23H22FN7O3
- Molecular Weight : 463.5 g/mol
- Structure : The compound features a triazolopyrimidine core, which is known for its interaction with various biological targets.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the triazolo-pyrimidine structure followed by the introduction of the piperazine and fluorophenoxy groups. Detailed synthetic pathways are often documented in research articles focusing on similar heterocyclic compounds.
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of triazolopyrimidine have shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : Compounds similar to the target compound have demonstrated IC50 values in the range of 0.98 to 6.2 µM against these cell lines, indicating potent antiproliferative activity .
Enzyme Inhibition
The presence of the triazole ring is particularly noteworthy as it engages in hydrogen bonding with enzyme active sites, enhancing its inhibitory potential against various enzymes:
- Target Enzymes : Aromatase, cholinesterase, and carbonic anhydrase.
- Mechanism : The triazole fragment facilitates interactions that may lead to competitive inhibition of these enzymes, which are crucial in cancer progression and other diseases .
Case Studies
- Study on Triazolo-Pyrimidines :
- Enzyme Inhibition Study :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN7O3 |
| Molecular Weight | 463.5 g/mol |
| Anticancer Activity (IC50) | 0.98 - 6.2 µM |
| Target Enzymes | Aromatase, Cholinesterase |
| Synthesis Method | Multi-step organic synthesis |
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological activity?
The compound contains a triazolopyrimidine core fused with a piperazine ring and substituted aromatic groups (4-fluorophenoxy and 3-methoxyphenyl). The triazolopyrimidine moiety is critical for binding to biological targets like kinases or cyclooxygenases, while the piperazine enhances solubility and pharmacokinetics. The 4-fluorophenoxy group increases lipophilicity, potentially improving blood-brain barrier penetration .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step protocols:
- Step 1: Formation of the triazolopyrimidine core via cyclization reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition).
- Step 2: Functionalization of the piperazine ring using nucleophilic substitution under reflux in solvents like DMF or dichloromethane.
- Step 3: Coupling of the 4-fluorophenoxy ethanone group via amide bond formation or alkylation . Purification often requires column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC to assess purity (>98% for pharmacological studies) .
Advanced Research Questions
Q. How can molecular docking studies optimize target binding for this compound?
Molecular docking (e.g., using AutoDock Vina) against targets like EGFR or COX-2 reveals binding affinity trends. For example:
- The triazolopyrimidine core forms hydrogen bonds with catalytic lysine residues.
- Substituent modifications (e.g., replacing 4-fluorophenoxy with 3-chlorophenoxy) alter binding scores by 1.5–2.0 kcal/mol. Use free energy perturbation (FEP) calculations to validate these predictions .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM for kinase inhibition) may arise from:
- Assay conditions: Varying ATP concentrations or buffer pH.
- Cell line heterogeneity: Use isogenic cell lines to control for genetic variability.
- Off-target effects: Perform kinome-wide profiling (e.g., using KinomeScan) .
Q. How does structure-activity relationship (SAR) analysis guide derivative design?
SAR studies show:
- Piperazine substitution: Bulky groups (e.g., 4-methylpiperazine) reduce metabolic clearance by 30%.
- Aromatic substituents: Electron-withdrawing groups (e.g., -F, -Cl) enhance target affinity but may increase cytotoxicity. Prioritize derivatives with ClogP < 4.0 and topological polar surface area (TPSA) > 80 Ų for optimal bioavailability .
Q. What experimental designs are recommended for in vivo efficacy studies?
- Dose optimization: Use a 3-arm study (low, medium, high doses) in xenograft models (e.g., HCT-116 colorectal cancer).
- Pharmacokinetics: Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS.
- Toxicity: Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
Methodological Challenges and Solutions
Q. How to resolve low solubility in aqueous buffers during in vitro assays?
- Co-solvents: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
- pH adjustment: Solubilize in PBS (pH 7.4) with 0.1% Tween-80. Validate stability via UV-Vis spectroscopy over 24 hours .
Q. What computational tools predict metabolic hotspots?
- CYP450 metabolism: Use StarDrop’s DEREK or MetaSite to identify vulnerable sites (e.g., demethylation of the 3-methoxyphenyl group).
- Metabolite identification: Combine in vitro microsomal assays with LC-HRMS .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA): Confirm target binding by measuring protein stability shifts after compound treatment.
- RNAi knockdown: Compare compound efficacy in wild-type vs. target-silenced cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
